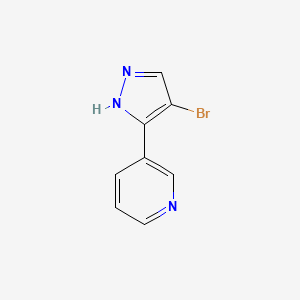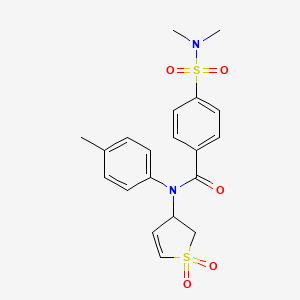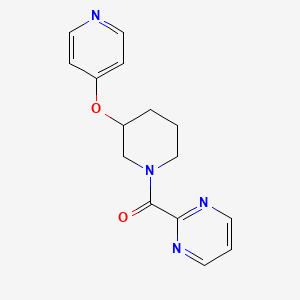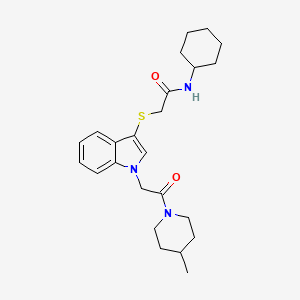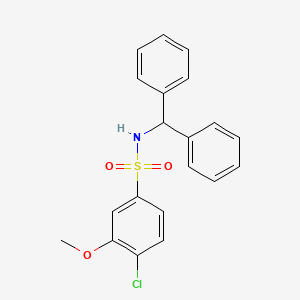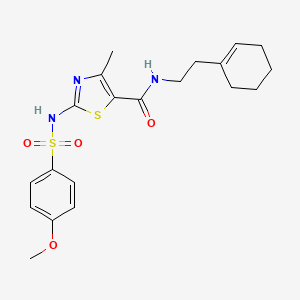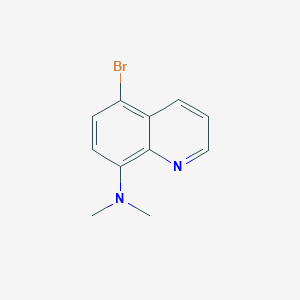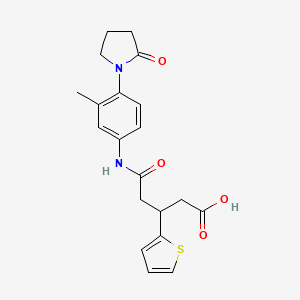
5-((3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid is a useful research compound. Its molecular formula is C20H22N2O4S and its molecular weight is 386.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Tool for Thromboxane A2 Synthetase Inhibition
The compound R 68 070, structurally related to the queried chemical, has been identified as a pharmacological tool combining thromboxane A2 (TXA2) synthetase inhibition with TXA2/prostaglandin endoperoxide receptor blockade. This dual action is significant for in vivo activities in both humans and experimental animals, affecting platelet TXA2 synthetase activity, serum levels of immuno-reactive 6-keto-PGF1α, and platelet aggregation, without impacting plasma coagulation or fibrinolysis. Such properties may facilitate the exploration of agonistic and antagonistic metabolites of arachidonic acid in experimental and human pathologies (Clerck et al., 1989).
Biochemical Profile In Vitro
In vitro investigations have highlighted the specific inhibition of TXB2 production from arachidonic acid by human platelets and the influence on various prostaglandin levels. R 68 070 demonstrates the capacity to inhibit human platelet aggregation induced by multiple agents, suggesting a comprehensive biochemical profile compatible with its dual mechanism of action. This profile underlines the potential utility of such compounds in dissecting the complex pathways of platelet activation and aggregation (Clerck et al., 1989).
Role in Amino Acid Synthesis
Research on amino acid synthesis, particularly focusing on AM-toxins constituent amino acids, provides a foundation for understanding the biosynthesis and potential applications of complex amino acids. Techniques for the synthesis and resolution of related compounds pave the way for exploring the roles of such unique amino acids in biological systems (Shimohigashi et al., 1976).
Ghrelin Agonist Development
The development of orally active ghrelin agonists like LY444711 demonstrates the potential of structurally complex amino acids in modulating physiological processes such as food consumption and adiposity. These findings open avenues for therapeutic interventions targeting energy homeostasis and related metabolic disorders (Lugar et al., 2004).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of derivatives, particularly focusing on pharmacologically active substances, highlight the potential for developing new therapeutic agents. The exploration of 3,4-disubstituted aminobutyric acids and their pharmacological activities indicates the versatility and applicability of complex amino acids in drug discovery and development (Vasil'eva et al., 2016).
Propiedades
IUPAC Name |
5-[3-methyl-4-(2-oxopyrrolidin-1-yl)anilino]-5-oxo-3-thiophen-2-ylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-13-10-15(6-7-16(13)22-8-2-5-19(22)24)21-18(23)11-14(12-20(25)26)17-4-3-9-27-17/h3-4,6-7,9-10,14H,2,5,8,11-12H2,1H3,(H,21,23)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHJEUHXLNBDTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CC(CC(=O)O)C2=CC=CS2)N3CCCC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

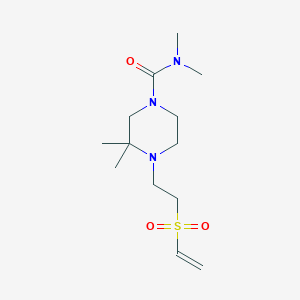
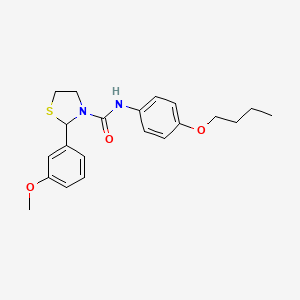

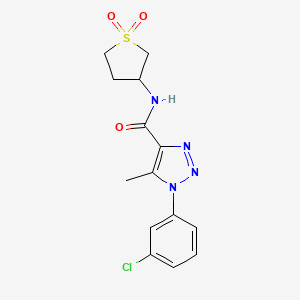
![6-(1,3-Benzodioxol-5-yl)-2-[(2-chloro-6-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2413430.png)

